2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide
Description
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is a synthetic sultam derivative featuring a benzoisothiazole-1,1-dioxide core substituted with a propanamide chain and an o-tolyl group. This compound belongs to a class of N-substituted saccharins, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The 1,1-dioxido group enhances electron-withdrawing effects, while the propanamide chain and o-tolyl substituent modulate steric and electronic interactions with biological targets, such as cyclooxygenase-1 (COX-1) .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-3-5-9-14(11)18-16(20)12(2)19-17(21)13-8-4-6-10-15(13)24(19,22)23/h3-10,12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNTXHCLLBRAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide typically involves the reaction of o-toluidine with a suitable isothiazolone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to a sulfoxide or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide and sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial effects. Additionally, its interaction with signaling pathways can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Core Modifications
- N-(o-Tolyl)acetamide derivatives: Compounds like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084) share the o-tolyl group but have a shorter acetamide chain.
- 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide : Replacing the o-tolyl group with a trifluoromethylphenyl moiety increases hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability .
Substituent Variations
- Ester derivatives : Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (compound 10) lacks the propanamide chain, resulting in lower molecular weight and altered pharmacokinetic profiles .
- Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate: The hydroxypropanoate group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the propanamide derivative .
Functional Comparisons
Anti-Inflammatory Activity
- Compound 3f (isopropyl ester) : Exhibits the highest COX-1 inhibition (ΔG = −8.2 kcal/mol) among N-substituted saccharins due to optimal hydrophobic interactions with the enzyme’s active site .
- Target compound : The propanamide chain and o-tolyl group likely enhance binding affinity through extended van der Waals interactions, though specific inhibition constants (Ki) are yet to be reported.
Antioxidant and Cytotoxic Activity
- Nitrile derivative (compound 2) : Shows superior antioxidant activity (IC50 = 12.3 µM in DPPH assay) due to the electron-deficient nitrile group stabilizing free radicals .
- Target compound : The absence of a nitrile group may reduce antioxidant efficacy but improve cytotoxicity. For example, ester 3f (with a similar propanamide chain) demonstrated potent cytotoxicity against hepatic cancer cells (IC50 = 8.7 µM) .
Antimicrobial Activity
- Compound 3d (n-propyl ester) : Exhibits broad-spectrum antibacterial activity (MIC = 4 µg/mL against S. aureus), attributed to the n-propyl chain enhancing membrane disruption .
- Target compound : The o-tolyl group’s ortho-methyl substituent may improve Gram-positive selectivity by increasing lipophilicity.
Data Tables
Table 1: Key Structural and Functional Properties of Selected Analogues
Table 2: Spectroscopic and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
